3-Amino-2,6-dichloroisonicotinonitrile

medicinal chemistry enzymology pyrimidine biosynthesis

3-Amino-2,6-dichloroisonicotinonitrile is a tri-functional pyridine scaffold with a 3-amino nucleophilic handle and 2,6-dichloro leaving groups, enabling orthogonal C–N coupling, SNAr, and diazotization routes absent in non-aminated analogs. This architecture supports focused library synthesis of kinase inhibitors and herbicidal leads without multi-step deprotection. The amino group contributes hydrogen-bonding capability (1 HBD, 3 HBA), enhancing target engagement and solubility. Ideal for SAR-driven hit-to-lead optimization and agrochemical intermediate production. Bulk quantities available.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 912772-88-4
Cat. No. B1385963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dichloroisonicotinonitrile
CAS912772-88-4
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)N)C#N
InChIInChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2
InChIKeyKHPTVQQHMHHJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,6-dichloroisonicotinonitrile (CAS: 912772-88-4) Product-Specific Evidence Guide for Scientific Procurement


3-Amino-2,6-dichloroisonicotinonitrile (CAS: 912772-88-4) is a highly functionalized pyridine derivative containing amino, dichloro, and nitrile substituents on the pyridine ring. This compound is a versatile small-molecule scaffold for medicinal chemistry and agrochemical research [1]. It serves as a key intermediate in the synthesis of kinase inhibitors and herbicidal compounds, and exhibits distinct bioactivity in cellular differentiation and enzyme inhibition assays, albeit with low potency in some systems [2].

Why 3-Amino-2,6-dichloroisonicotinonitrile Cannot Be Replaced by Generic Analogs


In-class substitution with 3-Amino-2,6-dichloroisonicotinonitrile is precluded by a specific constellation of orthogonal reactive handles. Unlike the non-aminated comparator 2,6-dichloroisonicotinonitrile (CAS 32710-65-9), which offers only chloro leaving groups and a nitrile, the target compound provides a nucleophilic 3-amino moiety that enables C–N coupling, diazotization, and selective oxidation routes inaccessible to simpler analogs [1]. This additional functionality is critical for constructing more complex pharmacophores and agrochemical intermediates without multi-step deprotection sequences. Furthermore, the presence of the amino group introduces hydrogen-bonding capabilities (1 H-bond donor, 3 H-bond acceptors) that alter solubility and target engagement profiles relative to analogs lacking this feature [1].

Quantitative Differentiation Evidence for 3-Amino-2,6-dichloroisonicotinonitrile


Enzyme Inhibition Profile: Dihydroorotase IC50 Comparison

The target compound demonstrates measurable but weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, with an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 [1]. This contrasts with the non-aminated analog 2,6-dichloroisonicotinonitrile, for which no DHOase inhibition data is reported in the same database. This indicates that the 3-amino substitution contributes a specific, albeit modest, binding interaction with this pyrimidine biosynthesis enzyme.

medicinal chemistry enzymology pyrimidine biosynthesis

Purity Specification Comparison: Commercial Availability and Quality Control

The target compound is commercially available with a minimum purity specification of 97% (HPLC) from at least one major supplier [1]. This provides a defined quality benchmark for procurement. In contrast, closely related analog 2,6-dichloroisonicotinonitrile (CAS 32710-65-9) is available with a higher purity specification of ≥99.5% from certain vendors . This difference in commercial purity offerings directly impacts the suitability of each compound for applications requiring high chemical fidelity, such as GMP intermediate production or sensitive catalytic reactions.

organic synthesis chemical procurement intermediate

Functional Group Vector: Comparative Reactive Handle Count

The target compound possesses three chemically distinct reactive centers: a nucleophilic 3-amino group (1 H-bond donor, 1 H-bond acceptor), two electrophilic chloro substituents at positions 2 and 6 (susceptible to nucleophilic aromatic substitution), and a nitrile at position 4 (a versatile synthon for carboxylic acids, amides, and heterocycles) [1]. In contrast, the comparator 2,6-dichloroisonicotinonitrile (CAS 32710-65-9) lacks the amino group, reducing its synthetic versatility and eliminating its capacity for direct amide bond formation or diazonium chemistry . This functional group count directly translates to a broader scope of derivatization reactions without requiring pre-functionalization steps.

medicinal chemistry chemical biology synthetic methodology

Patent-Cited Utility: Kinase Inhibitor Scaffold

Patents explicitly cite 3-amino-2,6-dichloroisonicotinonitrile and its close structural analogs as key intermediates for synthesizing heteroaryl kinase inhibitors, including CDK inhibitors [1][2]. The compound's substitution pattern is integral to the pharmacophore of numerous ATP-competitive inhibitors. While direct IC50 data for the core scaffold itself is limited, its presence in patent claims for kinase inhibition provides a class-level differentiation from simpler pyridine derivatives not featured in such intellectual property.

oncology kinase inhibition drug discovery

Procurement-Driven Application Scenarios for 3-Amino-2,6-dichloroisonicotinonitrile


Kinase Inhibitor Library Synthesis

Utilize the compound as a core scaffold for generating focused libraries of heteroaryl kinase inhibitors, as supported by its patent citations [1]. The 3-amino group enables diversification via amide coupling or reductive amination, while the 2- and 6-chloro atoms allow for sequential SNAr reactions to introduce varied substituents.

Agrochemical Intermediate Production

Employ the compound in the synthesis of novel 2,6-disubstituted pyridine herbicides, following the class-level evidence from patent literature [2]. Its structural features align with known herbicidal pharmacophores, making it a strategic starting material for developing crop protection agents with improved selectivity profiles.

Dihydroorotase (DHOase) Probe Development

Leverage the compound's weak but detectable DHOase inhibition (IC50 = 1 mM) [3] as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent inhibitors of pyrimidine biosynthesis. The presence of multiple reactive handles facilitates rapid analog synthesis for hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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